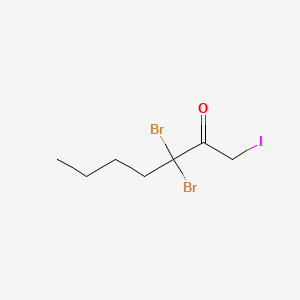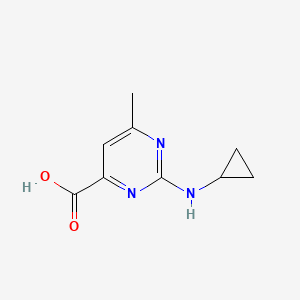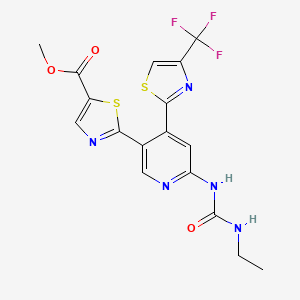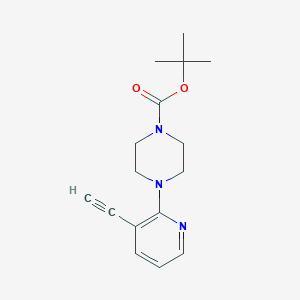
Dibenzofuran, octafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, octafluoro- is a fluorinated derivative of dibenzofuran, an aromatic heterocyclic organic compound The structure of dibenzofuran consists of two benzene rings fused to a central furan ring The octafluoro- derivative is characterized by the substitution of eight hydrogen atoms with fluorine atoms, which significantly alters its chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, octafluoro- typically involves the fluorination of dibenzofuran. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF).
Industrial Production Methods: Industrial production of dibenzofuran, octafluoro- may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzofuran, octafluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, the compound is less reactive towards electrophilic substitution compared to non-fluorinated dibenzofuran.
Nucleophilic Substitution: The presence of fluorine atoms can activate certain positions on the aromatic ring for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of fluorine atoms may influence the reaction pathways and products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Dibenzofuran, octafluoro- has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making dibenzofuran, octafluoro- a potential candidate for drug development.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: Its reactivity and stability make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of dibenzofuran, octafluoro- depends on its specific application. In organic electronics, the compound’s electronic properties, such as high electron affinity and low reorganization energy, facilitate efficient charge transport. In pharmaceuticals, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve membrane permeability, and increase metabolic stability. The exact molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Dibenzofuran: The non-fluorinated parent compound, which is more reactive towards electrophilic substitution and has different electronic properties.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring, exhibiting different reactivity and applications.
Dibenzothiophene: A sulfur analog of dibenzofuran, with distinct chemical and physical properties due to the presence of sulfur instead of oxygen.
Uniqueness: Dibenzofuran, octafluoro- is unique due to the extensive fluorination, which imparts distinct electronic properties, chemical stability, and reactivity. The presence of multiple fluorine atoms enhances its potential for applications in fields requiring high-performance materials and compounds with specific electronic characteristics.
Propiedades
Número CAS |
16804-47-0 |
|---|---|
Fórmula molecular |
C12F8O |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octafluorodibenzofuran |
InChI |
InChI=1S/C12F8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clave InChI |
XOZXOKMKNAAUSP-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)OC3=C2C(=C(C(=C3F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)








![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
